molecular formula C14H16N2O3S B6583266 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide CAS No. 1183262-27-2

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide

Cat. No. B6583266
CAS RN: 1183262-27-2
M. Wt: 292.36 g/mol
InChI Key: VFQATJKULXETNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide, also known as NIDA, is a novel and versatile compound with a wide range of applications in scientific research. NIDA has been used in numerous studies to investigate the biochemical and physiological effects of various compounds, as well as to evaluate the efficacy of different treatments. NIDA has also been used in laboratory experiments to explore the mechanisms of action of various compounds and to assess the advantages and limitations of different methods.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide has been widely used in scientific research to investigate the biochemical and physiological effects of various compounds, as well as to evaluate the efficacy of different treatments. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide has been used in studies to investigate the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the body. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide has also been used to study the effects of various compounds on cell metabolism, as well as to assess the efficacy of different treatments for various diseases.

Mechanism of Action

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of various physiological processes. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is also believed to act as an antagonist of the dopamine receptor, which is involved in the regulation of various neurological processes. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide may also act as an agonist of the histamine receptor, which is involved in the regulation of various immune responses.
Biochemical and Physiological Effects
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide has been shown to have an effect on the central nervous system, as well as on the cardiovascular system. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide has also been shown to have an effect on the immune system, as well as on the endocrine system. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide has also been shown to have an effect on the metabolism of various compounds, as well as on the regulation of various hormones.

Advantages and Limitations for Lab Experiments

The use of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide in laboratory experiments has several advantages. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is a relatively inexpensive compound and is easy to synthesize. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is also relatively stable and can be stored for long periods of time. Additionally, N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is relatively non-toxic and is not known to cause any adverse effects. The main limitation of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for the use of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide in scientific research. One potential direction is to use N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide in studies to investigate the effects of various compounds on the immune system. Additionally, N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide could be used to explore the effects of various hormones on the body, as well as to study the effects of various drugs on the central nervous system. N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide could also be used to investigate the effects of various compounds on cell metabolism, as well as to assess the efficacy of different treatments for various diseases. Additionally, N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide could be used to study the effects of various compounds on the cardiovascular system, as well as to explore the mechanisms of action of various compounds. Finally, N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide could be used to investigate the effects of various compounds on the regulation of various hormones.

Synthesis Methods

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide can be synthesized from 1,1-dioxo-1lambda6-thiolan-3-ylmethanol and 1H-indole-3-carboxylic acid. The reaction is conducted at a temperature of around 100 °C and is catalyzed by an acid such as p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere and is typically completed within 24 hours. The yield of the reaction is usually in the range of 80-90%.

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-14(16-7-10-5-6-20(18,19)9-10)12-8-15-13-4-2-1-3-11(12)13/h1-4,8,10,15H,5-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQATJKULXETNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.